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Compound of Interest

Compound Name:
5-chloro-3-methyl-1H-pyrazol-4-

amine

Cat. No.: B1466277 Get Quote

Despite the rich and diverse biological activities demonstrated by the pyrazole family of

compounds, specific and detailed applications for 5-chloro-3-methyl-1H-pyrazol-4-amine in

medicinal chemistry remain largely undocumented in readily available scientific literature. This

particular substitution pattern appears to be a less-explored area of chemical space. However,

by examining the broader classes of 4-aminopyrazoles and 5-chloropyrazoles, we can infer its

potential as a valuable scaffold and outline general protocols for its utilization in drug discovery.

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning

it is a common structural motif found in a multitude of biologically active compounds.[1][2][3]

The addition of an amino group, in particular, provides a key vector for interaction with

biological targets, often acting as a hydrogen bond donor and acceptor. This feature is crucial

for the activity of many enzyme inhibitors.[4][5]

The 4-Aminopyrazole Core in Kinase Inhibition
A significant application of aminopyrazole scaffolds is in the development of protein kinase

inhibitors, a critical class of drugs for cancer therapy.[1][2] The 4-aminopyrazole moiety can

serve as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase

hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase

domain. This interaction is a hallmark of many ATP-competitive kinase inhibitors.

Derivatives of 4-aminopyrazole have been successfully employed in the design of inhibitors for

various kinases, including Janus kinases (JAKs), which are involved in inflammatory diseases
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and cancers.[6] The general strategy involves the derivatization of the amino group to introduce

moieties that can occupy adjacent hydrophobic pockets within the ATP-binding site, thereby

enhancing potency and selectivity.

Logical Workflow for Kinase Inhibitor Development:

Caption: A generalized workflow for developing kinase inhibitors from a 4-aminopyrazole

scaffold.

Synthetic Strategies and Derivatization Protocols
While a specific synthesis for 5-chloro-3-methyl-1H-pyrazol-4-amine is not readily found, the

synthesis of substituted 4-aminopyrazoles is well-documented. A common route involves the

reduction of a corresponding 4-nitropyrazole derivative.

General Protocol for the Synthesis of a 4-Aminopyrazole
Scaffold:

Nitration: The parent pyrazole is first nitrated at the 4-position using standard nitrating agents

(e.g., nitric acid in sulfuric acid).

Reduction: The resulting 4-nitropyrazole is then reduced to the 4-aminopyrazole. A variety of

reducing agents can be employed, such as tin(II) chloride in hydrochloric acid, or catalytic

hydrogenation (e.g., H₂ over Pd/C).

Once the 4-amino-5-chloro-3-methyl-1H-pyrazole scaffold is obtained, the primary amino group

serves as a versatile handle for a wide range of chemical transformations to build a library of

diverse compounds.

Protocol for N-Acylation:
This protocol describes the formation of an amide bond, a common linkage in drug molecules.

Materials: 4-amino-5-chloro-3-methyl-1H-pyrazole, acyl chloride or carboxylic acid, a suitable

base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or

tetrahydrofuran).
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Procedure: a. Dissolve the 4-aminopyrazole and the base in the chosen solvent under an

inert atmosphere (e.g., nitrogen or argon). b. Cool the mixture in an ice bath. c. Add the acyl

chloride dropwise to the stirred solution. If starting from a carboxylic acid, a coupling agent

(e.g., HATU or EDC) will be required. d. Allow the reaction to warm to room temperature and

stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid

chromatography-mass spectrometry (LC-MS). e. Upon completion, quench the reaction with

water and extract the product with an organic solvent. f. Wash the organic layer with brine,

dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the

crude product by column chromatography on silica gel.

Protocol for N-Arylation (Buchwald-Hartwig Amination):
This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen

bonds.

Materials: 4-amino-5-chloro-3-methyl-1H-pyrazole, aryl halide (bromide or iodide), palladium

catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos or BINAP), a base (e.g., sodium

tert-butoxide or cesium carbonate), and an anhydrous, deoxygenated solvent (e.g., toluene

or dioxane).

Procedure: a. To an oven-dried Schlenk flask, add the 4-aminopyrazole, aryl halide,

palladium catalyst, ligand, and base. b. Evacuate and backfill the flask with an inert gas three

times. c. Add the anhydrous solvent via syringe. d. Heat the reaction mixture to 80-110 °C

and stir for 4-24 hours, monitoring by TLC or LC-MS. e. After cooling to room temperature,

dilute the mixture with an organic solvent and filter through a pad of celite. f. Concentrate the

filtrate and purify the residue by column chromatography.

Reaction Workflow for Derivatization:

Caption: Key derivatization reactions for the 4-aminopyrazole scaffold.

Tautomerism and Isomeric Considerations
It is important to note that 5-chloro-3-methyl-1H-pyrazol-4-amine can exist in tautomeric

forms. PubChem lists a compound with the name "4-chloro-5-methyl-1H-pyrazol-3-amine" (CID

1380716), which is a likely tautomer of the requested compound.[7] In solution, and particularly

in biological systems, these tautomers can interconvert, and it is often the case that one
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tautomer is more active than another. When designing derivatives, it is crucial to consider the

potential for tautomerism and how different substituents might influence the tautomeric

equilibrium.

Conclusion
While direct experimental data on the applications of 5-chloro-3-methyl-1H-pyrazol-4-amine
is scarce, its structural features strongly suggest its potential as a valuable building block in

medicinal chemistry, particularly for the development of kinase inhibitors. The 4-amino group

provides a critical anchor point for target interaction and a versatile handle for synthetic

modification. By applying established protocols for the derivatization of aminopyrazoles,

researchers can generate diverse libraries of compounds for biological screening. Future

explorations into the synthesis and biological evaluation of this specific scaffold could unveil

novel therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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